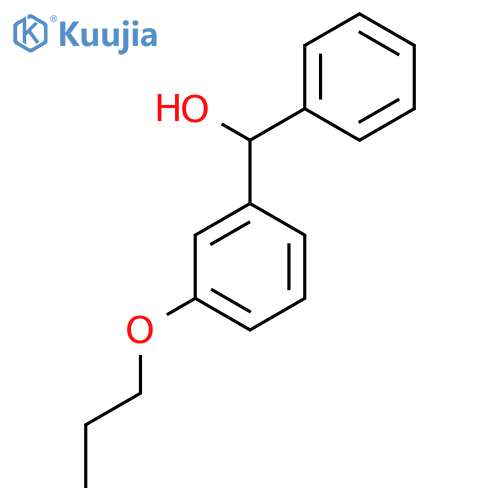Cas no 1281898-75-6 (Phenyl(3-propoxyphenyl)methanol)

1281898-75-6 structure
商品名:Phenyl(3-propoxyphenyl)methanol
Phenyl(3-propoxyphenyl)methanol 化学的及び物理的性質
名前と識別子
-
- Phenyl(3-propoxyphenyl)methanol
- MFCD18037541
- AKOS012217833
- 1281898-75-6
-
- インチ: 1S/C16H18O2/c1-2-11-18-15-10-6-9-14(12-15)16(17)13-7-4-3-5-8-13/h3-10,12,16-17H,2,11H2,1H3
- InChIKey: PCVKKQRCPWPNAS-UHFFFAOYSA-N
- ほほえんだ: O(CCC)C1=CC=CC(=C1)C(C1C=CC=CC=1)O
計算された属性
- せいみつぶんしりょう: 242.130679813g/mol
- どういたいしつりょう: 242.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 29.5Ų
Phenyl(3-propoxyphenyl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB603372-250mg |
Phenyl(3-propoxyphenyl)methanol; . |
1281898-75-6 | 250mg |
€379.90 | 2024-07-19 | ||
| abcr | AB603372-1g |
Phenyl(3-propoxyphenyl)methanol; . |
1281898-75-6 | 1g |
€706.20 | 2024-07-19 | ||
| abcr | AB603372-5g |
Phenyl(3-propoxyphenyl)methanol; . |
1281898-75-6 | 5g |
€2386.50 | 2024-07-19 | ||
| abcr | AB603372-500mg |
Phenyl(3-propoxyphenyl)methanol; . |
1281898-75-6 | 500mg |
€519.80 | 2024-07-19 |
Phenyl(3-propoxyphenyl)methanol 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
1281898-75-6 (Phenyl(3-propoxyphenyl)methanol) 関連製品
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1281898-75-6)

清らかである:99%/99%/99%/99%
はかる:250mg/500mg/1g/5g
価格 ($):225/308/418/1414